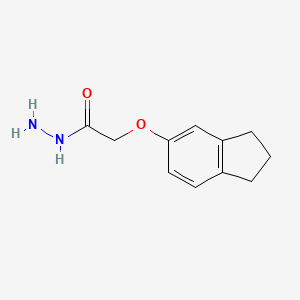

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . . It features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, linked to an acetohydrazide group through an ether linkage.

準備方法

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-5-ol, which is reacted with chloroacetic acid to form 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid.

Formation of Acetohydrazide: The 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid is then treated with hydrazine hydrate under reflux conditions to yield this compound.

化学反応の分析

2-(2,3-Dihydro-1H-inden-5-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry Applications

1. Antidiabetic Properties

Research indicates that compounds similar to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide can act as antagonists or inverse agonists of the ghrelin receptor. This mechanism is particularly relevant for treating conditions such as type 2 diabetes and obesity-related disorders. The modulation of ghrelin signaling can lead to improved glycemic control and reduced insulin resistance, making it a promising candidate for diabetes management .

2. Anticancer Activity

The compound has shown potential in anticancer research. Studies have demonstrated that derivatives of similar structures exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds evaluated through the National Cancer Institute's protocols displayed notable growth inhibition rates, suggesting that this compound could be explored further for its anticancer properties .

Case Study 1: Ghrelin Receptor Antagonism

A study involving the administration of a related compound demonstrated significant reductions in blood glucose levels in murine models of type 2 diabetes. The treatment improved insulin sensitivity and reduced hepatic steatosis, indicating that compounds similar to this compound could play a role in metabolic disease therapies .

Case Study 2: Antitumor Efficacy

In a recent investigation into the anticancer properties of structurally related compounds, researchers found that these compounds exhibited high levels of antimitotic activity against various cancer cell lines. The mean growth inhibition values suggested a strong potential for development into therapeutic agents targeting specific types of cancer .

作用機序

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The acetohydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .

類似化合物との比較

Similar compounds to 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide include:

2-(2,3-Dihydro-1H-inden-5-yloxy)-N-methylacetamide: This compound has a similar structure but features a methyl group instead of a hydrazide group.

Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share structural similarities and exhibit diverse biological activities.

The uniqueness of this compound lies in its specific combination of the indene and acetohydrazide groups, which confer distinct chemical and biological properties.

生物活性

The compound 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and cholinesterase inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene derivatives with acetohydrazide. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Characterization Method | Observed Values |

|---|---|

| NMR Chemical Shifts | δ: 2.85–2.97 (m, 6H), 4.48 (s, 2H) |

| IR Peaks | 1656 (C=O amide), 1263 (C-O) |

| Mass Spectrometry | Confirmed molecular weight |

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown promise in inhibiting cancer cell proliferation.

Case Study: Oxadiazole Derivatives

A study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives had GI50 values in the range of 1.41−15.8μM, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial properties of hydrazone derivatives have also been assessed against various pathogens. In particular, studies have shown that certain hydrazone compounds exhibit significant inhibitory activity against Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Hydrazone A | 6.25 | Highly Active |

| Hydrazone B | 12.5 | Moderately Active |

| Hydrazone C | 25 | Low Activity |

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds related to this compound have shown potential as acetylcholinesterase (AChE) inhibitors.

Research Findings

A review highlighted that several hydrazone derivatives demonstrated AChE inhibitory activity with IC50 values significantly lower than standard drugs . This suggests a potential therapeutic application in treating cognitive disorders.

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSFHARIIARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390659 |

Source

|

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-07-2 |

Source

|

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。